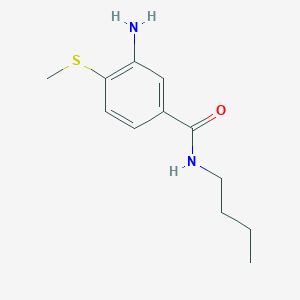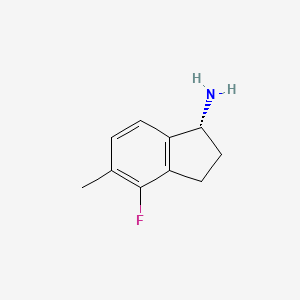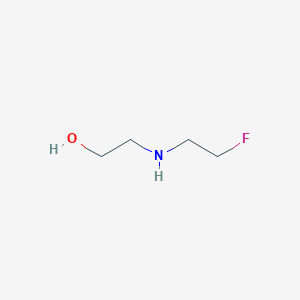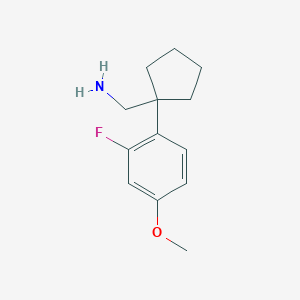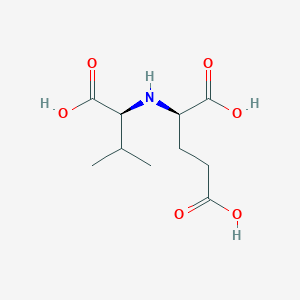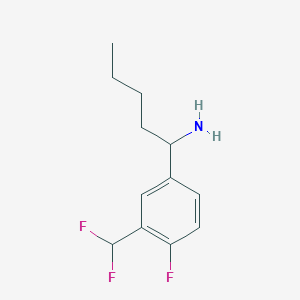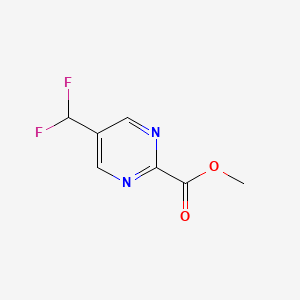
Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(difluoromethyl)pyrimidine-2-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while the use of trifluoroacetic acid predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow synthesis and automated reactors may enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Cyclization Reactions: Formation of complex heterocyclic structures through cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical agents with potential antiviral, anticancer, and antimicrobial activities.
Biological Research: The compound is studied for its neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
Industrial Applications: It serves as an intermediate in the synthesis of various agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 5-(difluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound inhibits endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway. Molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins .
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Comparison: Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate is unique due to its specific difluoromethyl substitution, which enhances its biological activity and metabolic stability. Compared to similar compounds, it exhibits higher lipophilicity and binding affinity to receptors, making it a more potent candidate for various applications .
Eigenschaften
Molekularformel |
C7H6F2N2O2 |
|---|---|
Molekulargewicht |
188.13 g/mol |
IUPAC-Name |
methyl 5-(difluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H6F2N2O2/c1-13-7(12)6-10-2-4(3-11-6)5(8)9/h2-3,5H,1H3 |
InChI-Schlüssel |
QQEJSFXKDGCTAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C(C=N1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


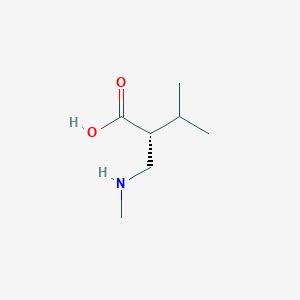
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15225500.png)
![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
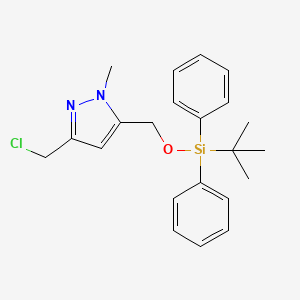
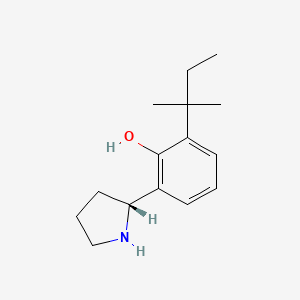
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
